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Compound of Interest

Compound Name: 1,16-Hexadecanediol

Cat. No.: B3421903 Get Quote

Application Note: AN-HDD-E01

Introduction

1,16-Hexadecanediol is a long-chain aliphatic diol that serves as a versatile building block in

the synthesis of various valuable molecules, including polyesters, plasticizers, and lubricants.

Its two primary hydroxyl groups can be functionalized through esterification to introduce a wide

range of chemical moieties, thereby tailoring the molecule's physical and chemical properties

for specific applications in research, drug development, and materials science. This application

note provides detailed protocols for the chemical and enzymatic esterification of 1,16-
Hexadecanediol to form its corresponding diacetate ester, a common derivative. The

enzymatic protocol offers a green and selective alternative to traditional chemical methods.

Chemical and Physical Properties
Property 1,16-Hexadecanediol

1,16-Hexadecanediol
Diacetate

Molecular Formula C₁₆H₃₄O₂ C₂₀H₃₈O₄

Molecular Weight 258.44 g/mol 342.51 g/mol

Appearance White solid -

Melting Point 91-94 °C -

Boiling Point 197-199 °C / 3 mmHg -
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Protocol 1: Chemical Acetylation using Acetic
Anhydride
This protocol describes a standard chemical method for the diacetylation of 1,16-
Hexadecanediol using acetic anhydride and a catalytic amount of acid.

Materials

1,16-Hexadecanediol (≥97%)

Acetic Anhydride (≥99%)

Pyridine (anhydrous)

Dichloromethane (DCM, anhydrous)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Separatory funnel

Rotary evaporator

Standard glassware for extraction and filtration

Experimental Protocol

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,

dissolve 1,16-Hexadecanediol (1.0 g, 3.87 mmol) in anhydrous dichloromethane (20 mL).
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Addition of Reagents: To the stirred solution, add pyridine (0.92 g, 0.94 mL, 11.61 mmol, 3.0

eq.) followed by the slow, dropwise addition of acetic anhydride (1.18 g, 1.09 mL, 11.61

mmol, 3.0 eq.) at room temperature.

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent

system (e.g., hexane:ethyl acetate).

Work-up:

Upon completion, carefully quench the reaction by the slow addition of deionized water (10

mL).

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15

mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

Dry the organic layer over anhydrous MgSO₄.

Purification:

Filter off the drying agent and concentrate the filtrate under reduced pressure using a

rotary evaporator to obtain the crude product.

If necessary, purify the crude product by column chromatography on silica gel using a

hexane:ethyl acetate gradient to yield pure 1,16-Hexadecanediol diacetate.
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Reactant
Molar Mass (
g/mol )

Amount (g) Moles (mmol) Equivalents

1,16-

Hexadecanediol
258.44 1.0 3.87 1.0

Acetic Anhydride 102.09 1.18 11.61 3.0

Pyridine 79.10 0.92 11.61 3.0

Product
Molar Mass (

g/mol )

Theoretical Yield

(g)
Actual Yield (g) % Yield

1,16-

Hexadecanediol

Diacetate

342.51 1.33 - -

Actual yield and percentage yield are dependent on experimental execution and purification.

Experimental Workflow
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Reaction Preparation

Reaction

Work-up

Purification

Dissolve 1,16-Hexadecanediol
in anhydrous DCM

Add Pyridine and
Acetic Anhydride

Stir at Room Temperature
(12-16 hours)

Quench with Water

Sequential Washing:
1M HCl, NaHCO₃, Brine

Dry with MgSO₄

Filter and Concentrate

Column Chromatography
(if necessary)

Pure 1,16-Hexadecanediol
Diacetate

Click to download full resolution via product page

Caption: Chemical acetylation workflow for 1,16-Hexadecanediol.
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Protocol 2: Enzymatic Acetylation using Novozym®
435
This protocol details a milder and more environmentally friendly method for the diacetylation of

1,16-Hexadecanediol using an immobilized lipase, Novozym® 435, with vinyl acetate as the

acyl donor.

Materials

1,16-Hexadecanediol (≥97%)

Novozym® 435 (immobilized Candida antarctica lipase B)

Vinyl acetate (≥99%)

Toluene (anhydrous)

Molecular sieves (4 Å, activated)

Round-bottom flask or screw-cap vial

Orbital shaker or magnetic stirrer

Standard filtration apparatus

Rotary evaporator

Experimental Protocol

Reaction Setup: To a dry round-bottom flask or screw-cap vial containing activated molecular

sieves (150 wt% of monomers), add 1,16-Hexadecanediol (1.0 g, 3.87 mmol), Novozym®

435 (15 wt% of monomers), and anhydrous toluene (10 mL).

Addition of Acyl Donor: Add vinyl acetate (1.0 g, 1.08 mL, 11.61 mmol, 3.0 eq.) to the

reaction mixture.

Reaction: Place the reaction vessel in an orbital shaker or on a magnetic stirrer and agitate

at a constant speed (e.g., 200 rpm) at 50 °C for 48-72 hours. Monitor the reaction progress
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by TLC or GC-MS.

Enzyme Removal: After the reaction, remove the immobilized enzyme and molecular sieves

by filtration. The enzyme can be washed with fresh solvent, dried, and potentially reused.

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to

remove the solvent and excess vinyl acetate, yielding the crude 1,16-Hexadecanediol
diacetate. Further purification, if required, can be achieved by column chromatography.

Data Presentation

Reactant
Molar Mass (
g/mol )

Amount (g) Moles (mmol) Equivalents

1,16-

Hexadecanediol
258.44 1.0 3.87 1.0

Vinyl Acetate 86.09 1.0 11.61 3.0

Novozym® 435 - 0.3 15 wt% -

Product
Molar Mass (

g/mol )

Theoretical Yield

(g)
Actual Yield (g) % Yield

1,16-

Hexadecanediol

Diacetate

342.51 1.33 - -

Actual yield and percentage yield are dependent on experimental conditions and enzyme

activity.
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Reaction Preparation

Reaction

Work-up

Purification

Combine 1,16-Hexadecanediol,
Novozym® 435, Molecular Sieves

in anhydrous Toluene

Add Vinyl Acetate

Agitate at 50 °C
(48-72 hours)

Filter to remove Enzyme
and Molecular Sieves

Concentrate Filtrate

Column Chromatography
(if necessary)

Pure 1,16-Hexadecanediol
Diacetate

Click to download full resolution via product page

Caption: Enzymatic acetylation workflow for 1,16-Hexadecanediol.
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Characterization Data
¹H NMR of 1,16-Hexadecanediol (CDCl₃, 300 MHz): δ 3.64 (t, J = 6.6 Hz, 4H, -CH₂OH), 1.57

(p, J = 6.7 Hz, 4H, -CH₂CH₂OH), 1.26 (br s, 24H, -(CH₂)₁₂-), 1.25 (s, 2H, -OH).

Expected ¹H NMR of 1,16-Hexadecanediol Diacetate (CDCl₃): The spectrum is expected to

show a downfield shift of the protons on the carbons bearing the ester groups to approximately

δ 4.05 (t, 4H, -CH₂OAc). A new singlet corresponding to the methyl protons of the acetate

groups should appear around δ 2.05 (s, 6H, -OCOCH₃). The methylene protons adjacent to the

ester group are expected around δ 1.61 (p, 4H, -CH₂CH₂OAc), and the remaining methylene

protons as a broad singlet around δ 1.26 (br s, 24H, -(CH₂)₁₂-).

Expected ¹³C NMR of 1,16-Hexadecanediol Diacetate (CDCl₃): The spectrum is expected to

show a peak for the carbonyl carbon of the ester at approximately δ 171.2 ppm. The carbons

attached to the ester oxygen should appear around δ 64.7 ppm. The methyl carbons of the

acetate groups are expected around δ 21.1 ppm. The other methylene carbons will appear in

the range of δ 25-30 ppm.

Note: The provided NMR data for the product is a prediction based on known chemical shifts

for similar structures and should be confirmed by experimental analysis.

To cite this document: BenchChem. [Protocol for the Esterification of 1,16-Hexadecanediol].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3421903#protocol-for-esterification-of-1-16-
hexadecanediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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